molecular formula C10H9NO3 B1364274 N-ethylisatoic anhydride CAS No. 50332-68-8

N-ethylisatoic anhydride

Cat. No. B1364274
Key on ui cas rn: 50332-68-8
M. Wt: 191.18 g/mol
InChI Key: UHCPCZKBZOSOLC-UHFFFAOYSA-N
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Patent
US04515945

Procedure details

From Hardtmann et al., Journal of Heterocyclic Chemistry, Vol. 12, p. 565 (1975), it is known that isatoic anhydride can be alkylated with a sodium hydride/ethyl bromide system to provide a 61% yield of N-ethyl isatoic anhydride after recrystallization.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium hydride ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].[CH2:15](Br)[CH3:16]>>[CH2:15]([N:6]1[C:5](=[O:12])[O:4][C:2](=[O:3])[C:1]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:7]12)[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
sodium hydride ethyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+].C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=2C(C(=O)OC1=O)=CC=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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